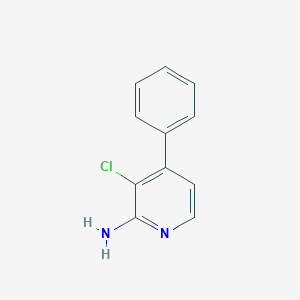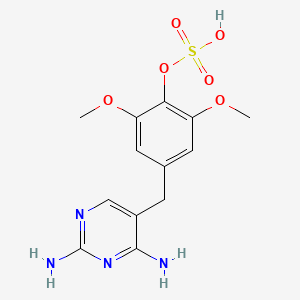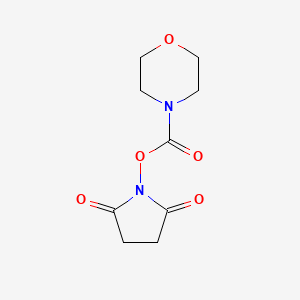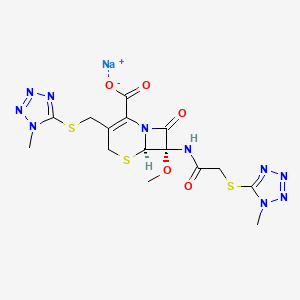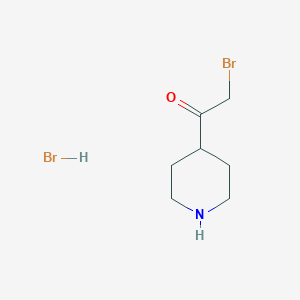
8-Aminoguanosine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoguanosine-13C2,15N is an isotopically labeled compound of 8-Aminoguanosine. It is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleosides. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 8-Aminoguanosine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. The synthetic route typically starts with the preparation of labeled guanine, which is then converted to 8-Aminoguanosine through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
8-Aminoguanosine-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form 8-nitroguanosine.
Reduction: Reduction of 8-nitroguanosine can yield 8-Aminoguanosine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of nitro derivatives, while reduction can yield amino derivatives .
Aplicaciones Científicas De Investigación
8-Aminoguanosine-13C2,15N has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: The compound is employed in studies of enzyme kinetics and inhibition, particularly in the context of purine nucleoside phosphorylase.
Medicine: Research involving this compound has implications for the development of therapeutic agents targeting nucleoside metabolism disorders.
Industry: The compound is used in the production of labeled nucleosides for various applications, including drug development and diagnostic assays.
Mecanismo De Acción
The primary mechanism of action of 8-Aminoguanosine-13C2,15N involves the inhibition of purine nucleoside phosphorylase. This enzyme plays a crucial role in the metabolism of nucleosides, and its inhibition can lead to the accumulation of nucleosides and their derivatives .
The compound exerts its effects by binding to the active site of the enzyme, preventing the conversion of nucleosides to their respective bases and sugars. This inhibition can affect various cellular processes, including DNA and RNA synthesis .
Comparación Con Compuestos Similares
8-Aminoguanosine-13C2,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
8-Aminoguanosine: The unlabeled version of the compound, which also inhibits purine nucleoside phosphorylase but lacks the isotopic labels.
8-Nitroguanosine: A related compound that can be converted to 8-Aminoguanosine through reduction.
8-Hydroxyguanosine: Another derivative of guanosine with different chemical properties and applications.
The isotopic labeling of this compound enhances its utility in research applications, particularly in studies involving metabolic tracing and enzyme kinetics.
Propiedades
Fórmula molecular |
C10H14N6O5 |
|---|---|
Peso molecular |
301.23 g/mol |
Nombre IUPAC |
2,8-diamino-9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)/t2-,4+,5+,8-/m1/s1/i3+1,6+1,13+1 |
Clave InChI |
FNXPTCITVCRFRK-KEKQIDQQSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)N)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


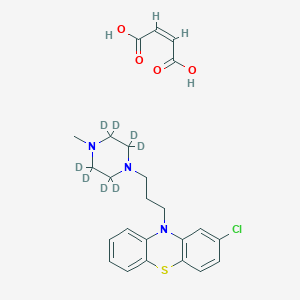
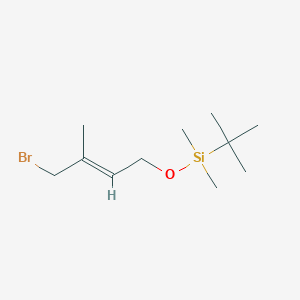
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
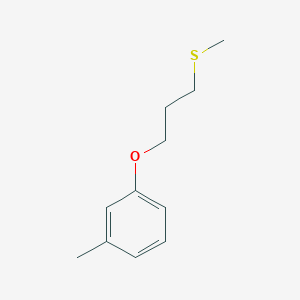
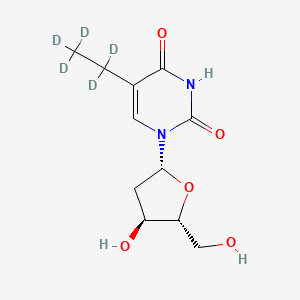
butanedioic acid](/img/structure/B13849820.png)
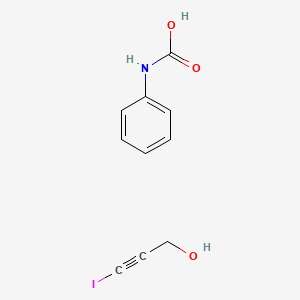
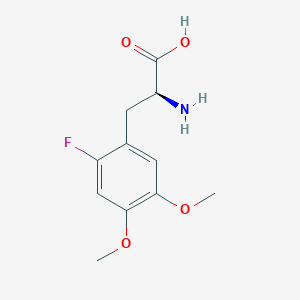
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
